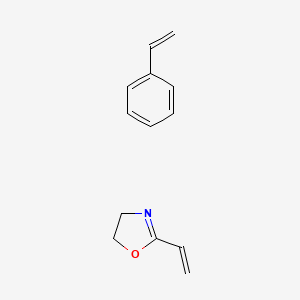
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene is a compound that combines the structural features of both oxazole and styrene. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Styrene, on the other hand, is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. This unique combination of structures imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST). The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of 2-Ethenyl-4,5-dihydro-1,3-oxazole may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The vinyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of substituted oxazoles or styrene derivatives.
Applications De Recherche Scientifique
2-Ethenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects .
Comparaison Avec Des Composés Similaires
2-Ethenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2-Ethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the vinyl group.
2-Ethyl-2-oxazoline: Another oxazole derivative with different substituents.
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Contains additional methyl groups, leading to different chemical properties.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
Clé InChI |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Numéros CAS associés |
27341-52-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


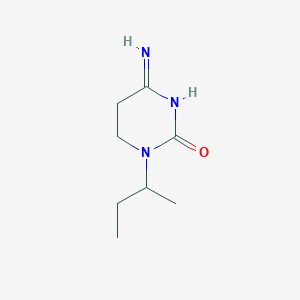

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
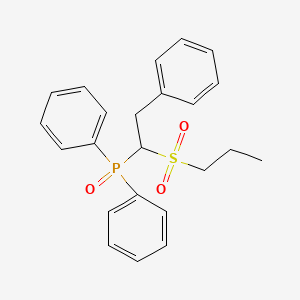


![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
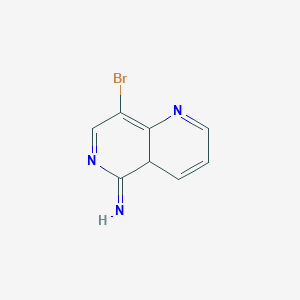
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)

![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
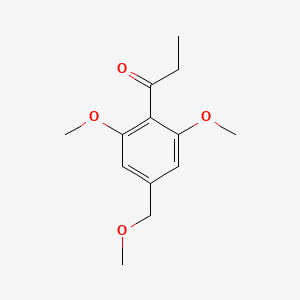
gold(i)](/img/structure/B12342930.png)

